molecular formula C16H15FN2O3 B6539072 N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenoxy)acetamide CAS No. 1060283-88-6

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenoxy)acetamide

Cat. No.: B6539072
CAS No.: 1060283-88-6
M. Wt: 302.30 g/mol
InChI Key: FTACNIVRTCSCQW-UHFFFAOYSA-N
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Description

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenoxy)acetamide is a synthetic organic compound with potential applications in various scientific fields. It is characterized by the presence of a carbamoylmethyl group attached to a phenyl ring, which is further connected to a fluorophenoxyacetamide moiety. This compound is of interest due to its unique chemical structure and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenoxy)acetamide typically involves multiple steps. One common method includes the N-alkylation of 4-(carbamoylmethyl)phenyl with ethyl bromoacetate in the presence of a strong base, followed by the treatment of the intermediate with ammonia . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques to achieve high purity and yield.

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenoxy)acetamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenoxy)acetamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(carbamoylmethyl)phenyl]-2-(4-fluorophenoxy)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-[4-[[2-(4-fluorophenoxy)acetyl]amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3/c17-12-3-7-14(8-4-12)22-10-16(21)19-13-5-1-11(2-6-13)9-15(18)20/h1-8H,9-10H2,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTACNIVRTCSCQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)N)NC(=O)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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